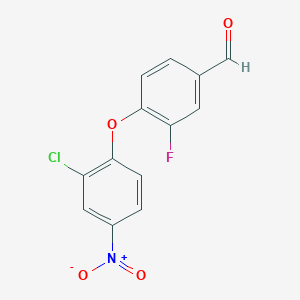

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde

CAS No.: 1178786-06-5

Cat. No.: VC3005163

Molecular Formula: C13H7ClFNO4

Molecular Weight: 295.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1178786-06-5 |

|---|---|

| Molecular Formula | C13H7ClFNO4 |

| Molecular Weight | 295.65 g/mol |

| IUPAC Name | 4-(2-chloro-4-nitrophenoxy)-3-fluorobenzaldehyde |

| Standard InChI | InChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H |

| Standard InChI Key | XIGDEDHEOAOOON-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

| Canonical SMILES | C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Properties

Molecular Identity

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde is an organic compound with a complex aromatic structure featuring chloro, nitro, and fluoro substituents along with an aldehyde group. The molecule contains two connected aromatic rings with strategic functional group positioning that contributes to its reactivity and applications.

| Property | Value |

|---|---|

| CAS Number | 1178786-06-5 |

| Molecular Formula | C₁₃H₇ClFNO₄ |

| Molecular Weight | 295.65 g/mol |

| InChI | InChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H |

| InChI Key | XIGDEDHEOAOOON-UHFFFAOYSA-N |

Structural Features

The compound's structure consists of:

-

A 2-chloro-4-nitrophenoxy moiety

-

A 3-fluorobenzaldehyde group

-

An ether linkage connecting the two aromatic rings

-

Multiple electron-withdrawing groups that influence its electronic distribution

Synthetic Methodologies

Synthetic Strategies Based on Analogs

One potential synthetic pathway may involve the reaction between 2-chloro-4-nitrophenol and 4-chloro-3-fluorobenzaldehyde under basic conditions. This approach is supported by analogous reactions documented for related compounds .

The synthesis of one of the potential precursors, 4-chloro-3-fluorobenzaldehyde, has been described in the literature using reductive carbonylation of aryl iodides:

| Reagents | Conditions | Yield |

|---|---|---|

| Aryl iodide precursor | Rh catalyst, PPh₃, Et₃N, DMA, 90°C, CO/H₂ (10 bar) | 81% |

This reaction uses a rhodium(III) chloride trihydrate catalyst in the presence of triphenylphosphine and triethylamine in N,N-dimethyl acetamide at 90°C under pressure .

Alternative Methods

Another synthetic approach may be adapted from methods used for related halo-nitro aromatic compounds, such as the nitration of appropriately substituted precursors. Patents suggest that the preparation of related compounds like 2-chloro-4-fluoro-5-nitrobenzaldehyde involves multiple steps including chlorination, hydrolysis, and nitration reactions .

Chemical Reactivity Profile

Reactive Functional Groups

The compound contains several reactive functional groups that contribute to its chemical behavior:

-

Aldehyde group: Susceptible to nucleophilic addition reactions

-

Nitro group: Can undergo reduction reactions

-

Halogen substituents: Potential sites for nucleophilic aromatic substitution

-

Ether linkage: Provides conformational flexibility and possible cleavage under specific conditions

Reaction Types

Based on the structural features and comparison with similar compounds, 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde can participate in various reaction types including:

| Reaction Type | Reactive Site | Potential Products |

|---|---|---|

| Reduction | Nitro group | Amino derivative |

| Nucleophilic addition | Aldehyde | Alcohols, imines, oximes |

| Nucleophilic aromatic substitution | Halogenated positions | Substituted derivatives |

| Oxidation | Aldehyde | Carboxylic acid derivatives |

Applications in Scientific Research

Chemical Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecular architectures. Its multiple functional groups provide various sites for selective chemical transformations, making it useful in divergent synthesis strategies .

Materials Science

The compound's extended conjugated system, combined with electron-withdrawing substituents, suggests potential applications in materials science. Similar structures have been utilized in developing:

-

Advanced electronic materials

-

Optical materials with specific absorption/emission properties

-

Functional polymers with tailored properties

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde is limited in the available literature, predictions based on similar compounds suggest:

-

NMR spectroscopy would show characteristic signals for:

-

Aldehyde proton (δ ~10 ppm)

-

Aromatic protons with coupling patterns affected by F and Cl substituents

-

Carbon signals reflecting the electronegative substituents

-

-

IR spectroscopy would reveal:

-

C=O stretching (aldehyde) around 1700 cm⁻¹

-

N-O stretching (nitro group) around 1530 and 1350 cm⁻¹

-

C-O-C stretching (ether linkage) around 1250 cm⁻¹

-

C-F and C-Cl stretching bands

-

Chromatographic Analysis

HPLC or GC-MS analysis would likely be effective methods for quantification and purity assessment of this compound, with expected retention behavior similar to other polyhalogenated aromatic compounds with polar substituents.

Structure-Function Relationships

The strategic positioning of functional groups in 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde contributes to its potential utility in various applications. The nitro group and halogens serve as electron-withdrawing groups that can influence:

These electronic effects are particularly important when considering the compound's potential role in catalysis, materials science, or as a pharmaceutical intermediate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume